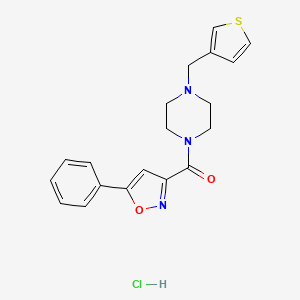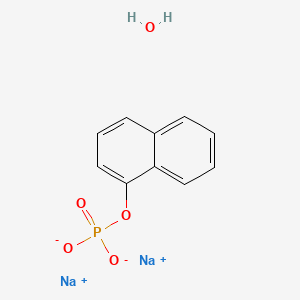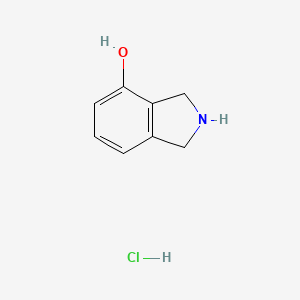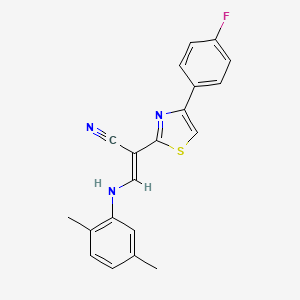
2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alpha-Glucosidase Inhibition
A study by Iftikhar et al. (2019) explored the synthesis of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated their potential as α-glucosidase inhibitors. These compounds, including ones structurally related to 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, were found to be promising inhibitors, suggesting potential applications in managing conditions like diabetes.
Enzyme Inhibition
Rehman et al. (2013) reported the synthesis of a series including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which were screened against various enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). These compounds, related to 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, demonstrated activity against AChE, indicating their potential in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).
Antibacterial Applications
The synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives by Nafeesa et al. (2017) indicated their potential as antibacterial agents. This suggests that compounds like 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide could have applications in combating bacterial infections.
Molecular Structure Studies
Saravanan et al. (2016) focused on the molecular structure of similar compounds, highlighting the importance of structural studies in understanding the physical and chemical properties of such molecules (Saravanan et al., 2016). These insights are crucial for tailoring these compounds for specific applications in medicinal chemistry.
Synthesis and Antimicrobial Activity
The study by Gul et al. (2017) on the synthesis and antimicrobial evaluation of related 1,3,4-oxadiazole compounds suggests their potential use in developing new antimicrobial agents. The effectiveness against various microbial species indicates a broad spectrum of applications in infection control.
Antitumor Activity
Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity. This suggests the potential of similar compounds, like 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, in cancer research and treatment (Yurttaş et al., 2015).
Anti-inflammatory and Antithrombotic Studies
Basra et al. (2019) conducted anti-inflammatory and antithrombotic studies on 1,3,4-oxadiazole derivatives, highlighting another potential therapeutic application of structurally related compounds in the treatment of inflammatory and thrombotic disorders (Basra et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLNXLMRCUHUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)
![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)






![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

